Gsk3-IN-3

Description

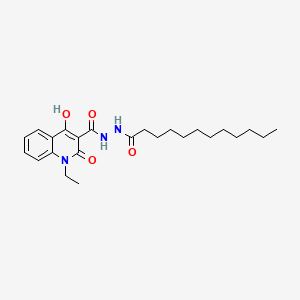

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H35N3O4 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |

InChI |

InChI=1S/C24H35N3O4/c1-3-5-6-7-8-9-10-11-12-17-20(28)25-26-23(30)21-22(29)18-15-13-14-16-19(18)27(4-2)24(21)31/h13-16,29H,3-12,17H2,1-2H3,(H,25,28)(H,26,30) |

InChI Key |

MHKIYMMTEMNCFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |

Origin of Product |

United States |

Foundational & Exploratory

Gsk3-IN-3: A Technical Guide to its Discovery and Synthesis

A Non-ATP Competitive Inhibitor and Mitophagy Inducer for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Gsk3-IN-3, a notable non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and an inducer of mitophagy. This document consolidates key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support researchers in neurodegenerative diseases and drug discovery.

Discovery of this compound (VP0.7)

This compound, also identified in the primary literature as VP0.7, was discovered through a phenotypic screening assay designed to identify small molecules that can induce mitophagy, the selective degradation of mitochondria by autophagy.[1] This process is crucial for mitochondrial quality control, and its dysfunction is implicated in neurodegenerative disorders like Parkinson's disease.

The discovery was detailed in a 2021 publication in ACS Chemical Neuroscience by Maestro et al. The researchers utilized a high-content imaging-based phenotypic assay to screen a library of 50 small heterocyclic compounds. This screen identified two compounds, one of which was VP0.7 (this compound), as inducers of Parkin-dependent mitophagy.[1] Further investigation revealed that this compound also acts as a GSK-3 inhibitor with an IC50 of 3.01 μM.[1] Notably, its mechanism of action is non-competitive with respect to both ATP and the substrate.[1]

Experimental Workflow for Discovery

The discovery process followed a logical progression from a broad phenotypic screen to more specific mechanistic assays.

Synthesis of this compound

A specific, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, based on its chemical structure, N'-(2-chloro-6-fluoroquinolin-3-yl)methylene)-2-(naphthalen-1-yl)acetohydrazide, a representative synthetic route for this class of quinoline-hydrazide derivatives can be proposed. This generally involves the condensation of a substituted quinoline-3-carbaldehyde with a suitable acetohydrazide.

Representative Synthesis Scheme

The synthesis can be envisioned in two main stages: the formation of the quinoline-3-carbaldehyde and the subsequent condensation with 2-(naphthalen-1-yl)acetohydrazide.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound (VP0.7).

| Parameter | Value | Assay | Source |

| IC50 | 3.01 μM | GSK-3 Inhibition Assay | [1] |

| Mechanism | Non-ATP, Non-substrate competitive | Kinase Assays | [1] |

| Biological Effect | Concentration | Cell Line | Assay | Source |

| Mitophagy Induction | 25 μM (24h) | U2OS-iMLS-Parkin | High-Content Imaging | [1] |

| Mitochondrial Fission | 1.56-25 μM (24h) | U2OS-iMLS-Parkin | High-Content Imaging | [1] |

| Neuroprotection | 5 μM, 10 μM | SH-SY5Y | 6-OHDA Neurotoxicity Assay | [1] |

Experimental Protocols

Parkin-Dependent Mitophagy Assay

This assay utilizes U2OS cells stably expressing a mitochondrial-targeted, pH-sensitive fluorescent reporter (iMLS) and Parkin (U2OS-iMLS-Parkin).

-

Cell Seeding: Plate U2OS-iMLS-Parkin cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 1.56-25 μM) for 24 hours. Include appropriate positive (e.g., CCCP) and negative (e.g., DMSO) controls.

-

Imaging: Acquire images using a high-content imaging system. The iMLS reporter fluoresces yellow in the neutral pH of the cytoplasm and red in the acidic environment of the lysosome after mitophagy.

-

Image Analysis: Quantify the number of red puncta per cell, which corresponds to the level of mitophagy.

6-OHDA-Induced Neuroprotection Assay

This assay assesses the ability of this compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a common in vitro model for Parkinson's disease.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

-

Pre-treatment: Pre-treat the cells with this compound (e.g., 5 μM and 10 μM) for a specified period (e.g., 2 hours).

-

Neurotoxin Challenge: Add 6-OHDA to the cell culture medium to a final concentration known to induce significant cell death (e.g., 50-100 μM) and incubate for 24-48 hours.

-

Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.

-

Data Analysis: Compare the viability of cells treated with this compound and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

GSK-3 Signaling Pathway Context

GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes. Its activity is primarily regulated by inhibitory signals from various pathways, most notably the PI3K/Akt and Wnt signaling pathways.

In the context of neurodegeneration, the hyperactivity of GSK-3 is linked to the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, and to the regulation of apoptosis and inflammatory responses. By inhibiting GSK-3, this compound can potentially mitigate these pathological processes. Furthermore, its ability to induce mitophagy provides an additional mechanism for clearing damaged mitochondria, which is beneficial in neurodegenerative conditions.

This guide provides a comprehensive technical overview of this compound, intended to facilitate further research and development of novel therapeutics targeting GSK-3 and mitophagy.

References

Gsk3-IN-3 as a Mitophagy Inducer: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of human pathologies, most notably neurodegenerative disorders such as Parkinson's disease. Consequently, the identification and characterization of small molecules that can induce mitophagy represent a promising therapeutic strategy. Gsk3-IN-3 has emerged as a noteworthy compound in this area, identified as an inducer of Parkin-dependent mitophagy and an inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating the associated signaling pathways.

Core Compound Properties and Activity

This compound is a non-ATP and non-substrate competitive inhibitor of GSK-3 with an IC50 of 3.01 μM.[2][4] It has been shown to induce mitophagy in a Parkin-dependent manner and exhibits neuroprotective properties in cellular models of Parkinson's disease.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity of this compound.

| Parameter | Value | Cell Line | Reference |

| GSK-3 Inhibition (IC50) | 3.01 μM | - | [2][4] |

| Cell Growth Inhibition (IC50) | 2.57 μM | SH-SY5Y | [4] |

| Assay | Concentration Range | Treatment Time | Observed Effect | Cell Line | Reference |

| Mitophagy Induction | 25 μM | 24 hours | Induces Parkin-dependent mitophagy | U2OS-iMLS expressing Parkin | [2][4] |

| Mitochondrial Morphology | 1.56 - 25 μM | 24 hours | Change from filamentous to rounded network | U2OS-iMLS expressing Parkin | [4] |

| Neuroprotection against 6-OHDA | 5 - 10 μM | - | Neuroprotective effect | SH-SY5Y | [2][4] |

Signaling Pathway

This compound induces mitophagy through the inhibition of GSK-3, which in turn promotes the PINK1/Parkin signaling pathway. The proposed mechanism involves the stabilization of PINK1 on the outer mitochondrial membrane of damaged mitochondria, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for recognition by the autophagic machinery and subsequent degradation.

Caption: Proposed signaling pathway for this compound-induced mitophagy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a mitophagy inducer. These protocols are based on standard techniques and information inferred from the available literature on this compound.

Cell Culture and Treatment

-

Cell Lines:

-

U2OS (human bone osteosarcoma) cells stably expressing a doxycycline-inducible mitochondrial localization signal tagged with EGFP and mCherry (U2OS-iMLS).

-

U2OS-iMLS cells further transduced to express Parkin (U2OS-iMLS-Parkin).

-

SH-SY5Y (human neuroblastoma) cells for neuroprotection assays.

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and diluted in culture medium to the final desired concentrations (e.g., 1.56 µM to 25 µM) for treating the cells for the specified duration (e.g., 24 hours).

Immunofluorescence for Mitochondrial Morphology

This protocol is to visualize changes in mitochondrial morphology upon treatment with this compound.

-

Materials:

-

U2OS-iMLS-Parkin cells

-

This compound

-

Glass coverslips

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine serum albumin (BSA) for blocking

-

Primary antibody (e.g., anti-Tom20)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

-

Procedure:

-

Seed U2OS-iMLS-Parkin cells on glass coverslips in a 24-well plate.

-

Treat cells with varying concentrations of this compound (e.g., 1.56, 3.12, 6.25, 12.5, and 25 µM) for 24 hours.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with the primary antibody diluted in the blocking solution overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips on glass slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Caption: Experimental workflow for immunofluorescence analysis.

Western Blotting for Mitophagy Markers

This protocol is to quantify the levels of key mitophagy-related proteins.

-

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-LC3, anti-p62, anti-VDAC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the treated cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Cell Viability Assay

This protocol assesses the neuroprotective effects of this compound against a neurotoxin.

-

Materials:

-

SH-SY5Y cells

-

This compound

-

6-hydroxydopamine (6-OHDA)

-

MTT reagent

-

DMSO

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 3, 5, and 10 µM) for a specified time.

-

Induce neurotoxicity by adding 6-OHDA (e.g., 35 µM) and incubate for 16 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Conclusion

This compound is a valuable pharmacological tool for studying mitophagy and holds therapeutic potential for neurodegenerative diseases like Parkinson's. Its mechanism of action through GSK-3 inhibition and subsequent activation of the PINK1/Parkin pathway provides a clear rationale for its pro-mitophagic and neuroprotective effects. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biological activities of this compound and similar compounds. Further studies are warranted to fully elucidate the downstream effectors of this compound-induced mitophagy and to evaluate its efficacy and safety in preclinical animal models.

References

The Role of GSK3-IN-3 in Parkin-Dependent Mitophagy: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanisms of GSK3-IN-3, a selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, in the context of Parkin-dependent mitophagy. This document provides a comprehensive overview of the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development in neurodegenerative diseases and other disorders associated with mitochondrial dysfunction.

Introduction

Mitochondrial quality control is a critical cellular process for maintaining homeostasis and preventing the accumulation of damaged organelles. Mitophagy, the selective autophagic clearance of mitochondria, plays a central role in this process. The PINK1/Parkin pathway is one of the most extensively studied mechanisms governing mitophagy. Dysregulation of this pathway is implicated in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's disease.

This compound has emerged as a valuable chemical probe for studying the intricate regulation of mitophagy. It is a non-ATP competitive inhibitor of GSK3 with an IC50 of 3.01 μM[1][2]. Research has demonstrated that this compound induces Parkin-dependent mitophagy, highlighting the potential of GSK3 inhibition as a therapeutic strategy to enhance the clearance of dysfunctional mitochondria[3][4][5]. This guide will delve into the technical details of this compound's role in this vital cellular process.

Core Signaling Pathway: GSK3 Inhibition and Parkin-Dependent Mitophagy

The precise molecular mechanism by which GSK3 inhibition by this compound activates the PINK1/Parkin pathway is an area of active investigation. The current understanding suggests an indirect regulatory role of GSK3 on the core mitophagy machinery. In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved, leading to its degradation. Upon mitochondrial damage, this import process is inhibited, leading to the accumulation of PINK1 on the outer mitochondrial membrane (OMM).

Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Once recruited, Parkin is activated through phosphorylation by PINK1. Activated Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for recognition by the autophagy machinery. Autophagosomes subsequently engulf the ubiquitinated mitochondria and deliver them to lysosomes for degradation.

GSK3β, a ubiquitously expressed and constitutively active serine/threonine kinase, has been shown to influence mitochondrial function and dynamics[6][7]. Inhibition of GSK3 is thought to promote a cellular environment conducive to mitophagy. While direct phosphorylation of PINK1 or Parkin by GSK3 has not been definitively established as the primary regulatory step, GSK3 inhibition may impact mitochondrial fission/fusion events, which are closely linked to mitophagy initiation. For instance, this compound has been observed to induce mitochondrial fragmentation, a prerequisite for efficient engulfment by autophagosomes[3].

The following diagram illustrates the proposed signaling cascade:

Quantitative Data on this compound-Induced Mitophagy

The following tables summarize the quantitative effects of this compound on Parkin-dependent mitophagy, primarily derived from studies using Parkin-expressing U2OS-iMLS (mitochondrial-lysosomal reporter) cells[3].

Table 1: Effect of this compound on Mitochondrial Morphology

| Concentration (µM) | Incubation Time (h) | Cell Line | Observed Effect | Reference |

| 1.56 - 25 | 24 | U2OS-iMLS-Parkin | Induced a change in mitochondrial morphology from a filamentous network to a more fragmented, round-shaped network. | [3] |

Table 2: Mitophagy Induction by this compound

| Compound | Concentration (µM) | Incubation Time (h) | Cell Line | Mitophagy Induction (Normalized to Control) | Reference |

| This compound (VP07) | 25 | 24 | U2OS-iMLS-Parkin | Significant increase in mitophagy (quantified by red-only puncta of iMLS reporter) | [3] |

| JAR1.39 (another hit compound) | 25 | 24 | U2OS-iMLS-Parkin | Significant increase in mitophagy (quantified by red-only puncta of iMLS reporter) | [3] |

Table 3: Effect of this compound on Mitophagy Markers

| Treatment | Concentration (µM) | Incubation Time (h) | Cell Line | Marker | Change | Reference |

| This compound (VP07) | 25 | 24 | U2OS-iMLS-Parkin | LC3 colocalization with mitochondria | Increased | [3] |

| This compound (VP07) | 25 | 24 | U2OS-iMLS-Parkin | Mitochondrial proteins (Western Blot) | Reduction, indicating degradation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in Parkin-dependent mitophagy.

Immunofluorescence Staining for Mitochondrial Morphology and LC3 Colocalization

This protocol is adapted from methodologies used in the study by Maestro et al. (2021)[3].

Objective: To visualize changes in mitochondrial morphology and the recruitment of LC3-positive autophagosomes to mitochondria upon treatment with this compound.

Materials:

-

U2OS cells stably expressing Parkin and a mitochondrial reporter (e.g., iMLS or Mito-RFP).

-

This compound (VP07).

-

Primary antibodies: rabbit anti-LC3, mouse anti-TOM20 (for mitochondrial outer membrane).

-

Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer: 0.1% Triton X-100 in PBS.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

DAPI for nuclear staining.

-

Mounting medium.

Procedure:

-

Seed U2OS-Parkin-iMLS cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound at the desired concentrations (e.g., 1.56-25 µM) for 24 hours. Include a vehicle control (DMSO).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-LC3 at 1:200 dilution) in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (1:1000 dilution) and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using mounting medium.

-

Image the cells using a confocal microscope.

Data Analysis:

-

Mitochondrial Morphology: Qualitatively assess the mitochondrial network (filamentous vs. fragmented). Quantify the percentage of cells exhibiting fragmented mitochondria.

-

LC3 Colocalization: Quantify the number of LC3 puncta per cell and the degree of colocalization between the LC3 signal and the mitochondrial reporter signal using image analysis software (e.g., ImageJ with the Coloc 2 plugin).

Western Blotting for Mitophagy Markers

This protocol is a standard procedure for assessing the degradation of mitochondrial proteins and the conversion of LC3-I to LC3-II, key indicators of mitophagy.

Objective: To quantify the levels of mitochondrial proteins and autophagy markers after this compound treatment.

Materials:

-

U2OS-Parkin cells.

-

This compound.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibodies: rabbit anti-LC3, mouse anti-p62/SQSTM1, rabbit anti-TOM20, mouse anti-Actin or anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Seed U2OS-Parkin cells in 6-well plates.

-

Treat cells with this compound at the desired concentrations for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-TOM20 at 1:1000, anti-LC3 at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the protein of interest to the loading control (Actin or GAPDH).

-

Calculate the ratio of LC3-II to LC3-I as an indicator of autophagosome formation.

-

Assess the reduction in mitochondrial protein levels (e.g., TOM20) as a measure of mitochondrial clearance.

References

- 1. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Association of glycogen synthase kinase-3β with Parkinson’s disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Validation of GSK3-IN-3 in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of GSK3-IN-3, a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3), within a neuronal context. GSK3 is a critical serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various neurological disorders. This document outlines the mechanism of action of this compound, detailed experimental protocols for its target validation, and a summary of its known quantitative effects. Furthermore, it includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific concepts.

Introduction to GSK3 and its Role in Neurons

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active protein kinase with two isoforms, GSK3α and GSK3β, that play pivotal roles in neuronal development, synaptic plasticity, and cell survival.[1][2] Its activity is tightly regulated by upstream signaling pathways, including the canonical Wnt/β-catenin and PI3K/Akt pathways.[3] In neurons, GSK3 is involved in the phosphorylation of a wide array of substrates, including cytoskeletal proteins like Tau and microtubule-associated proteins, as well as transcription factors, thereby influencing neuronal structure and function.[2][4] Aberrant GSK3 activity has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, making it a compelling therapeutic target.[5][6]

This compound: A Non-ATP Competitive Inhibitor

This compound is a known inhibitor of GSK3 with a reported IC50 of 3.01 μM . A key characteristic of this compound is its non-ATP competitive mechanism of action. This is significant as it suggests that this compound does not bind to the highly conserved ATP-binding pocket of kinases, which may contribute to a more selective inhibition profile compared to ATP-competitive inhibitors.[7][8] this compound has also been identified as a mitophagy inducer and has demonstrated neuroprotective effects in an in vitro model of Parkinson's disease.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive kinome-wide selectivity data and detailed quantitative effects on a broad range of downstream targets in various neuronal cell types are still emerging areas of research.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 3.01 μM | In vitro kinase assay | [Source Not Found] |

| Mechanism of Action | Non-ATP Competitive | - | [Source Not Found] |

| Known Effects | Mitophagy Induction, Neuroprotection | SH-SY5Y cells | [Source Not Found] |

Signaling Pathways Involving GSK3 in Neurons

The following diagrams illustrate the central role of GSK3 in key neuronal signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]

Introduction to Glycogen Synthase Kinase 3 (GSK-3) and its Inhibition

An In-depth Technical Guide to the Core Principles of GSK3-IN-3 Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine protein kinase that is a key regulator in a multitude of cellular processes.[1][2] In mammals, it exists as two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but share a high degree of homology, especially within their catalytic domains.[3][4] GSK-3 is implicated in a wide array of signaling pathways, including insulin and Wnt signaling, and plays a crucial role in cellular proliferation, migration, glucose regulation, and apoptosis.[1]

The dysregulation of GSK-3 activity has been linked to a number of prevalent and serious diseases, including type 2 diabetes, Alzheimer's disease, various cancers, and bipolar disorder.[1][5] Consequently, GSK-3 has emerged as a significant therapeutic target for drug development.[6] this compound is one such small molecule inhibitor of GSK-3. This guide will delve into the fundamental aspects of this compound inhibition, its mechanism of action, its effects on key signaling pathways, and the experimental protocols used to characterize its activity.

Profile of this compound

This compound is a known inhibitor of Glycogen Synthase Kinase-3. Beyond its primary inhibitory function, it has also been identified as an inducer of Parkin-dependent mitophagy, the process of clearing damaged mitochondria from a cell.[7][8][9] This dual activity makes it a compound of interest, particularly in the context of neurodegenerative diseases where mitochondrial dysfunction is a known factor.[7] Notably, this compound is characterized as a non-ATP and non-substrate competitive inhibitor.[7][8]

Quantitative Data for this compound and Other GSK-3 Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Inhibitor | Target | IC50 | Notes |

| This compound | GSK-3 | 3.01 µM | Non-ATP, non-substrate competitive. Mitophagy inducer.[7][8][9] |

| CHIR-99021 | GSK-3α | 10 nM | Highly selective ATP-competitive inhibitor.[10] |

| GSK-3β | 6.7 nM | Activator of the Wnt/β-catenin signaling pathway.[10] | |

| Tideglusib | GSK-3β | 502 nM | Non-ATP competitive inhibitor.[11] |

| GSK-3α | 908 nM | [11] | |

| SB-216763 | GSK-3β | 18 nM | Potent ATP-competitive inhibitor.[12] |

Mechanism of Action of this compound

This compound exhibits a non-ATP, non-substrate competitive mode of inhibition.[7][8] This is a significant characteristic, as many kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP, the enzyme's energy source. Non-ATP competitive inhibitors, like this compound, bind to a different site on the enzyme, which can offer advantages in terms of selectivity and potentially reduced off-target effects.

Caption: Mechanisms of GSK-3 inhibition.

Core Signaling Pathways Modulated by GSK-3 Inhibition

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis.[13][14] In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex," which also includes Axin, adenomatous polyposis coli (APC), and β-catenin.[2][14] GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[15][16] Inhibition of GSK-3, for instance by this compound, prevents the phosphorylation of β-catenin.[17] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of target genes.[18]

References

- 1. GSK-3 - Wikipedia [en.wikipedia.org]

- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 6. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. This compound - Immunomart [immunomart.com]

- 10. GSK-3 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]

- 15. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSK3 in cell signaling | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

Gsk3-IN-3: An In-depth Technical Guide on its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gsk3-IN-3 has emerged as a significant chemical probe for studying the multifaceted roles of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on key cellular signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug discovery and development.

This compound is a non-ATP competitive inhibitor of GSK-3 with a reported IC50 of 3.01 μM.[1] Its unique mechanism of action, targeting a site distinct from the ATP-binding pocket, offers a valuable tool to dissect the specific functions of GSK-3. Beyond its role as a GSK-3 inhibitor, this compound has been identified as an inducer of Parkin-dependent mitophagy and exhibits neuroprotective properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a quick reference for its in vitro and cell-based activities.

| Parameter | Value | Cell Line/System | Reference |

| GSK-3 Inhibition (IC50) | 3.01 μM | Biochemical Assay | [1] |

| Cell Growth Inhibition (IC50) | 2.57 μM | Not specified | [1] |

| Mitophagy Induction | 25 μM | U2OS-iMLS-Parkin cells | [1] |

| Neuroprotection | 5-10 μM | SH-SY5Y cells | [1] |

Core Cellular Pathways Modulated by this compound

As an inhibitor of GSK-3, this compound is predicted to modulate several critical cellular signaling pathways in which GSK-3 plays a pivotal regulatory role.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound is expected to prevent the phosphorylation and subsequent degradation of β-catenin. This stabilization allows β-catenin to translocate to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of Wnt target genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. A key downstream target of Akt is GSK-3. Upon activation of the PI3K/Akt pathway, for instance by growth factors, Akt phosphorylates GSK-3β at Ser9, leading to its inhibition. As this compound is a direct inhibitor of GSK-3, it functionally mimics the effect of Akt-mediated phosphorylation, thereby promoting the downstream effects of GSK-3 inhibition, such as increased glycogen synthesis and enhanced cell survival.

Parkin-Dependent Mitophagy

This compound has been identified as an inducer of mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for mitochondrial quality control. This compound induces Parkin-dependent mitophagy. In this pathway, mitochondrial depolarization leads to the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for engulfment by an autophagosome and subsequent degradation in the lysosome. The precise mechanism by which this compound initiates this cascade is an area of ongoing research.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.

GSK-3 Inhibition Assay (Generic Luminescence-Based)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against GSK-3.

-

Reagents and Materials:

-

Recombinant human GSK-3β

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of each this compound dilution or DMSO (vehicle control).

-

Add 10 µL of a solution containing GSK-3β and the substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Parkin-Dependent Mitophagy Assay in U2OS-iMLS-Parkin Cells

This protocol is based on the methods described in the original publication identifying this compound as a mitophagy inducer.[1]

-

Cell Culture:

-

Culture U2OS cells stably expressing a mitochondrial-targeted Luciferase and Parkin (U2OS-iMLS-Parkin) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

-

Treatment:

-

Seed U2OS-iMLS-Parkin cells in a 96-well plate.

-

Treat the cells with this compound at various concentrations (e.g., up to 25 μM) or a vehicle control (DMSO) for 24 hours. Include a positive control for mitophagy induction (e.g., CCCP).

-

-

Luciferase Assay:

-

After treatment, wash the cells with PBS.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system. A decrease in luciferase activity indicates mitochondrial degradation through mitophagy.

-

-

Immunofluorescence Microscopy (for visualization):

-

Seed cells on coverslips in a 24-well plate.

-

Treat with this compound as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against mitochondrial markers (e.g., TOM20) and Parkin.

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize the cells using a fluorescence microscope to observe the co-localization of Parkin with mitochondria.

-

Neuroprotection Assay in SH-SY5Y Cells

This protocol is adapted from the neuroprotection experiments described for this compound.[1]

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.

-

-

Treatment:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with this compound at various concentrations (e.g., 5-10 μM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).

-

Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA).

-

Incubate for an additional 24 hours.

-

-

Cell Viability Assay:

-

Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure the absorbance or luminescence according to the assay protocol.

-

Calculate the percentage of cell viability relative to the untreated control. An increase in viability in the this compound treated groups compared to the 6-OHDA alone group indicates a neuroprotective effect.

-

Conclusion

This compound represents a valuable pharmacological tool for investigating the diverse biological functions of GSK-3. Its non-ATP competitive mode of inhibition provides a unique advantage for studying GSK-3 signaling. The demonstrated activities of this compound in inducing mitophagy and providing neuroprotection highlight its therapeutic potential. The detailed information and protocols provided in this guide are intended to facilitate further research into the cellular effects of this compound and its potential applications in drug discovery and development. Further studies are warranted to fully elucidate its kinase selectivity profile and its precise impact on various signaling cascades.

References

Preliminary Efficacy of Gsk3-IN-3: A Technical Overview for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Efficacy Studies of the GSK-3 Inhibitor, Gsk3-IN-3.

This technical guide provides a comprehensive summary of the preliminary efficacy data available for this compound, a notable Glycogen Synthase Kinase 3 (GSK-3) inhibitor. The document details its mechanism of action, in vitro efficacy, and the experimental protocols utilized in these initial studies. The information is presented to support further research and development of this compound for potential therapeutic applications.

Core Compound Profile: this compound

This compound has been identified as a potent inhibitor of GSK-3, a serine/threonine kinase implicated in a multitude of cellular processes and disease pathologies. A key characteristic of this compound is its non-ATP and non-substrate competitive mechanism of inhibition, which may offer advantages in terms of selectivity and off-target effects.

Quantitative Efficacy Data

The initial in vitro studies have established the following efficacy parameters for this compound:

| Parameter | Value | Cell Line/System | Description |

| GSK-3 Inhibition (IC50) | 3.01 μM | Biochemical Assay | Concentration required to inhibit 50% of GSK-3 enzyme activity.[1][2][3][4][5] |

| Cell Growth Inhibition (IC50) | 2.57 μM | SH-SY5Y Cells | Concentration required to inhibit 50% of cell growth in the SH-SY5Y neuroblastoma cell line.[4] |

Key In Vitro Efficacy Studies

Preliminary research has highlighted two primary areas of this compound's biological activity: induction of mitophagy and neuroprotection.

Induction of Mitophagy

This compound has been demonstrated to induce Parkin-dependent mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for mitochondrial quality control, and its dysfunction is implicated in neurodegenerative diseases.

-

Experimental System: Parkin-expressing U2OS-iMLS (human osteosarcoma) cells.

-

Observed Effects: Treatment with this compound at concentrations ranging from 1.56 to 25 μM for 24 hours resulted in a visible change in mitochondrial morphology from a filamentous network to a more rounded shape, indicative of mitochondrial fission, a prerequisite for mitophagy.[4]

Neuroprotective Effects

In a cellular model of Parkinson's disease, this compound exhibited neuroprotective properties against the neurotoxin 6-hydroxydopamine (6-OHDA).

-

Experimental System: SH-SY5Y (human neuroblastoma) cells.

-

Observed Effects: this compound, at concentrations of 5 μM and 10 μM, demonstrated a protective effect against 6-OHDA-induced cell death.[4][5]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key in vitro studies of this compound.

Biochemical GSK-3β Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of the GSK-3β enzyme.

Materials:

-

Recombinant active GSK3β enzyme

-

GSK-3 substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

In a microplate, combine the kinase assay buffer, GSK-3 substrate peptide, and the diluted this compound or vehicle control.

-

Add recombinant GSK3β enzyme to initiate the reaction, excluding the "no enzyme" control wells.

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Add ATP to start the kinase reaction.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of GSK-3β inhibition for each concentration of this compound and determine the IC50 value.

Mitophagy Induction Assay in U2OS-iMLS-Parkin Cells

This cell-based assay visually assesses the induction of mitophagy through changes in mitochondrial morphology.

Materials:

-

Parkin-expressing U2OS-iMLS cells

-

Cell culture medium and supplements

-

This compound

-

Mitochondrial staining dye (e.g., MitoTracker Red CMXRos)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope

Procedure:

-

Seed Parkin-expressing U2OS-iMLS cells in a suitable culture plate (e.g., 96-well plate).

-

Allow cells to adhere and grow overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1.56 μM to 25 μM) or vehicle control for 24 hours.

-

Incubate the cells with a mitochondrial staining dye to visualize mitochondria.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a fixative solution.

-

Permeabilize the cells with a permeabilization buffer.

-

Image the cells using a fluorescence microscope.

-

Analyze the images for changes in mitochondrial morphology, specifically the transition from a filamentous to a fragmented, rounded appearance.

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from a specific toxin.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium and supplements

-

This compound

-

6-hydroxydopamine (6-OHDA)

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with different concentrations of this compound (e.g., 0.5 μM to 10 μM) for a specified duration (e.g., 16 hours).

-

Introduce the neurotoxin 6-OHDA (e.g., 35 μM) to the wells, excluding the control group.

-

Incubate the cells for an appropriate time to induce toxicity.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Future Directions

The preliminary data for this compound are promising, suggesting its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases where mitochondrial dysfunction and neuronal cell death are key pathological features. Further research is warranted to:

-

Determine the kinase selectivity profile of this compound against a broader panel of kinases.

-

Elucidate the specific effects of this compound on downstream components of the Wnt and Akt signaling pathways.

-

Conduct in vivo efficacy studies in relevant animal models of diseases such as Parkinson's disease to assess its therapeutic potential, pharmacokinetics, and safety profile.

This technical guide serves as a foundational resource for scientists and researchers to build upon these initial findings and advance the development of this compound as a potential novel therapeutic.

References

Methodological & Application

Gsk3-IN-3 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and neuronal function. Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, bipolar disorder, and diabetes. Gsk3-IN-3 is a known inhibitor of GSK3, and this document provides a detailed protocol for its characterization using an in vitro kinase assay.

Signaling Pathway

GSK3 is a key downstream regulator in multiple signaling pathways. One of the most well-characterized is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK3 is part of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this complex is disassembled, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.

Caption: The Wnt/β-catenin signaling pathway.

Quantitative Data

The inhibitory activity of this compound and other common GSK3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 (µM) | Notes |

| This compound | 3.01 | Non-ATP and non-substrate competitive. |

| SB-216763 | 0.034 | ATP-competitive inhibitor. |

| CHIR-99021 | 0.0067 | Highly potent and selective ATP-competitive inhibitor. |

| Tideglusib | 0.060 | Irreversible, non-ATP competitive inhibitor. |

| Kenpaullone | 0.15 | ATP-competitive inhibitor. |

Experimental Protocol: In Vitro GSK3β Kinase Assay using ADP-Glo™

This protocol describes the determination of the IC50 value of this compound for GSK3β using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO

-

White, opaque 96-well or 384-well plates

Experimental Workflow

Application Notes and Protocols for Gsk3-IN-3 Cell-Based Mitophagy Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Gsk3-IN-3 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3) with a reported IC50 of 3.01 μM.[1][2][3] This compound has garnered significant interest in the scientific community as an inducer of mitophagy, the selective degradation of mitochondria by autophagy.[1][2][3] Notably, this compound induces mitophagy through a Parkin-dependent mechanism, making it a valuable tool for studying the intricacies of mitochondrial quality control and its role in various pathologies, including neurodegenerative diseases like Parkinson's disease.[1][3]

The role of GSK-3 in cellular processes is multifaceted, with involvement in metabolism, inflammation, and apoptosis.[4] While the precise mechanism by which GSK-3 inhibition by this compound initiates mitophagy is an area of active investigation, it is understood to facilitate the clearance of damaged or superfluous mitochondria. This process is crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional mitochondria, a hallmark of numerous diseases.

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to monitor and quantify mitophagy. The provided protocols are designed for researchers in academic and industrial settings engaged in drug discovery and the study of cellular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on mitophagy induction in relevant cell models.

Table 1: this compound Properties and In Vitro Activity

| Parameter | Value | Reference |

| Target | Glycogen Synthase Kinase 3 (GSK-3) | [1][2][3] |

| IC50 | 3.01 μM | [1][2][3] |

| Mechanism of Mitophagy Induction | Parkin-dependent | [1][3] |

| Solubility | DMSO | [1] |

Table 2: this compound in Cell-Based Mitophagy Assays

| Cell Line | Concentration Range for Mitophagy Induction | Incubation Time | Observed Effect | Reference |

| Parkin-expressing U2OS-iMLS cells | 1.56 - 25 μM | 24 hours | Induction of mitophagy, change in mitochondrial morphology from filamentous to rounded. | [3] |

| SH-SY5Y cells | 5 - 10 μM | Not specified for mitophagy | Neuroprotection against 6-OHDA | [3] |

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Mitophagy Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to Parkin-dependent mitophagy. Inhibition of GSK-3 is hypothesized to promote mitochondrial stress, leading to the stabilization of PINK1 on the outer mitochondrial membrane and subsequent recruitment and activation of Parkin.

Caption: Proposed signaling pathway of this compound-induced mitophagy.

Experimental Workflow for this compound Mitophagy Assay

The following diagram outlines the key steps for a cell-based assay to quantify mitophagy induced by this compound using fluorescence microscopy or flow cytometry.

Caption: Experimental workflow for a this compound cell-based mitophagy assay.

Experimental Protocols

Protocol 1: Immunofluorescence-Based Mitophagy Assay

This protocol details the use of immunofluorescence to visualize and quantify the co-localization of mitochondria with lysosomes, a key indicator of mitophagy.

Materials:

-

Parkin-expressing cells (e.g., U2OS, HeLa, or SH-SY5Y)

-

This compound (solubilized in DMSO)

-

Cell culture medium and supplements

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-TOM20 (for mitochondria) and anti-LAMP1 (for lysosomes)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI stain for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed Parkin-expressing cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

-

This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 μM) and a vehicle control (DMSO). Include a positive control for mitophagy induction, such as CCCP (10 μM). Incubate for the desired time (e.g., 24 hours).

-

Fixation: After incubation, gently wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-TOM20 and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS and counterstain with DAPI for 5 minutes.

-

Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify mitophagy by measuring the degree of co-localization between the mitochondrial (TOM20) and lysosomal (LAMP1) signals using image analysis software (e.g., ImageJ with a co-localization plugin).

Protocol 2: Flow Cytometry-Based Mitophagy Assay using a Reporter

This protocol describes a high-throughput method to quantify mitophagy using a fluorescent reporter, such as mt-Keima, which exhibits a pH-dependent spectral shift.

Materials:

-

Cells stably expressing a mitophagy reporter (e.g., U2OS-mt-Keima)

-

This compound (solubilized in DMSO)

-

Cell culture medium and supplements

-

Flow cytometry tubes

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Trypsin-EDTA

-

Flow cytometer with appropriate laser lines (e.g., 405 nm and 561 nm for mt-Keima)

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 6- or 12-well plate.

-

This compound Treatment: Treat the cells with a range of this compound concentrations and controls as described in Protocol 1.

-

Cell Harvesting: Following the treatment period, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

-

Cell Pelleting and Washing: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with FACS buffer.

-

Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.

-

Flow Cytometry Acquisition: Analyze the cells on a flow cytometer. For mt-Keima, excite the cells with both the 405 nm (for neutral pH) and 561 nm (for acidic pH) lasers and collect the emission at ~620 nm.

-

Data Analysis: Gate on the live, single-cell population. Mitophagy is quantified by calculating the ratio of the fluorescence intensity from the acidic-pH excitation (561 nm) to the neutral-pH excitation (405 nm). An increase in this ratio indicates the delivery of mitochondria to the acidic environment of the lysosome. Compare the ratios across different treatment groups to determine the effect of this compound on mitophagy.

References

Application Notes and Protocols for GSK3-IN-3 in Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase 3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Its hyperactivity is often associated with neuronal apoptosis, tau hyperphosphorylation, and neuroinflammation.[3][4] Consequently, inhibitors of GSK-3 are being actively investigated as potential neuroprotective agents. GSK3-IN-3 is a non-ATP and non-substrate competitive inhibitor of GSK-3 with a reported IC50 value of 3.01 μM.[1][5] It has been shown to induce Parkin-dependent mitophagy and exhibit neuroprotective effects in a 6-hydroxydopamine (6-OHDA) in vitro model of Parkinson's disease.[1] These application notes provide detailed protocols and guidelines for utilizing this compound in neuroprotection studies, focusing on in vitro neuronal cell culture models.

Introduction to GSK-3 in Neurodegeneration

Glycogen synthase kinase-3 (GSK-3) exists in two isoforms, GSK-3α and GSK-3β, which are highly conserved and ubiquitously expressed, with high levels in the brain.[2][6] Unlike many other kinases, GSK-3 is constitutively active in resting cells and is regulated by inhibitory phosphorylation at Ser21 (GSK-3α) and Ser9 (GSK-3β) through pathways like PI3K/Akt.[2][7][8]

Hyperactivity of GSK-3 has been linked to:

-

Alzheimer's Disease (AD): GSK-3 is a major kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[3][9] It is also involved in the processing of amyloid precursor protein (APP) and the production of amyloid-β (Aβ) peptides.[3][9]

-

Parkinson's Disease (PD): GSK-3β is implicated in the degeneration of dopaminergic neurons.[2][10] Inhibition of GSK-3β has been shown to protect against toxins that mimic Parkinson's pathology, such as 6-OHDA and MPTP.[1][10]

-

Ischemic Stroke: GSK-3 inhibition has demonstrated neuroprotective effects in animal models of ischemic stroke by reducing infarct volume and improving functional recovery.[8][11]

This compound: A Mitophagy-Inducing GSK-3 Inhibitor

This compound is a valuable tool for studying the neuroprotective effects of GSK-3 inhibition. Its distinct mechanism as a non-ATP and non-substrate competitive inhibitor, coupled with its ability to induce mitophagy, offers a unique avenue for research.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound and other relevant GSK-3 inhibitors for comparison.

| Compound | Target | IC50 | Cell-Based Assay | Reference |

| This compound | GSK-3 | 3.01 µM | Neuroprotection against 6-OHDA in SH-SY5Y cells (5-10 µM) | [1] |

| Lithium | GSK-3 | 1-2 mM | Neuroprotection against various insults | [12] |

| AR-A014418 | GSK-3 | 38 nM | Neuroprotection against Aβ toxicity | [12][13] |

| SB-216763 | GSK-3 | 34 nM | Neuroprotection against Aβ toxicity and other insults | [12] |

| Tideglusib | GSK-3 | ~60 nM | Neuroprotection in various models | [14] |

Signaling Pathways and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the key signaling pathways involving GSK-3 and a general workflow for evaluating the neuroprotective effects of this compound.

Caption: GSK-3 signaling pathways in neurodegeneration.

Caption: General experimental workflow for neuroprotection studies.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.

Protocol 1: Assessment of Neuroprotection using MTT Assay in SH-SY5Y cells

This protocol is based on the known neuroprotective effect of this compound against 6-OHDA toxicity.[1]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

6-hydroxydopamine (6-OHDA) (prepare fresh in saline with 0.02% ascorbic acid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).

-

Induction of Neurotoxicity: Add freshly prepared 6-OHDA to the wells to a final concentration of 100 µM. Include a control group with no 6-OHDA treatment.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the control (untreated) cells.

Protocol 2: Western Blot Analysis of GSK-3 Signaling Pathway

This protocol allows for the assessment of this compound's effect on the phosphorylation status of GSK-3 and its downstream targets.

Materials:

-

Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

-

This compound

-

Neurotoxin of choice (e.g., Aβ oligomers, 6-OHDA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-p-GSK-3β (Ser9)

-

Anti-GSK-3β

-

Anti-p-Tau (e.g., Ser396, Thr231)

-

Anti-Tau

-

Anti-p-Akt (Ser473)

-

Anti-Akt

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with this compound and/or neurotoxin as described in Protocol 1.

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Run the gel and transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with ECL substrate.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control.

Protocol 3: Apoptosis Assessment by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Neuronal cells

-

This compound

-

Neurotoxin

-

Caspase-3 colorimetric or fluorometric assay kit (follow manufacturer's instructions)

-

96-well plate

Procedure:

-

Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.

-

Cell Lysis: Lyse the cells according to the assay kit's protocol.

-

Caspase-3 Assay: a. Add the caspase-3 substrate to the cell lysates. b. Incubate at 37°C for the time specified in the kit's protocol.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the caspase-3 activity relative to the control group.

Conclusion

This compound presents a promising tool for investigating the role of GSK-3 in neurodegeneration. Its unique properties as a non-ATP/substrate competitive inhibitor and a mitophagy inducer may offer novel therapeutic insights. The provided protocols offer a framework for researchers to design and execute robust in vitro studies to explore the neuroprotective potential of this compound and elucidate its mechanism of action. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of Glycogen Synthase Kinase-3β in Neuronal Apoptosis Induced by Trophic Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Newly developed glycogen synthase kinase-3 (GSK-3) inhibitors protect neuronal cells death in amyloid-beta induced cell model and in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]

- 11. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Gsk3-IN-3 Treatment Protocol for U2OS-iMLS Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the treatment of U2OS-iMLS (human bone osteosarcoma cells with an inducible Mitochondrial Localization Signal) with Gsk3-IN-3, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This compound has been identified as an inducer of Parkin-dependent mitophagy. This protocol is intended for researchers investigating GSK-3 signaling, mitophagy, and neurodegenerative diseases such as Parkinson's disease. The U2OS-iMLS cell line serves as a robust model system for studying these pathways, particularly when engineered to express mitophagy reporters and components of the mitophagy machinery like Parkin.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis[1][2]. Dysregulation of GSK-3 activity has been implicated in various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. This compound is a specific, non-ATP competitive inhibitor of GSK-3 with an IC50 of 3.01 μM[3]. It has been demonstrated to induce Parkin-dependent mitophagy, the selective degradation of mitochondria by autophagy, making it a valuable tool for studying mitochondrial quality control[3].

The U2OS-iMLS cell line is a powerful tool for studying mitochondrial dynamics. The inducible Mitochondrial Localization Signal (iMLS) allows for the controlled targeting of proteins to the mitochondria. For instance, U2OS cells expressing a doxycycline-inducible mitophagy reporter with a mitochondrial localization signal (iMLS) can be used to visualize and quantify mitophagy[4]. This, combined with the expression of key mitophagy proteins like Parkin, creates a highly specific system to study the effects of compounds like this compound on mitochondrial health.

These application notes provide a comprehensive guide for utilizing this compound in U2OS-iMLS cells, from reagent preparation to detailed experimental protocols and data analysis.

Data Presentation

The following table summarizes the key quantitative data for the this compound treatment protocol.

| Parameter | Value | Reference |

| This compound IC50 (GSK-3) | 3.01 μM | [3] |

| This compound Solvent | DMSO | Internal Method |

| Stock Solution Concentration | 10 mM in DMSO | Internal Method |

| Working Concentration Range | 1.56 - 25 μM | [3] |

| Incubation Time | 24 hours | [3] |

| U2OS-iMLS Cell Seeding Density | 2 x 10^5 cells/mL | Internal Method |

| Inducer for iMLS (if applicable) | e.g., Doxycycline (1 µg/mL) | [4] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological pathway and the experimental procedure, the following diagrams have been generated using the DOT language.

Experimental Protocols

Materials and Reagents

-

U2OS-iMLS cells (e.g., expressing a mitophagy reporter like mito-QC [mCherry-GFP] and Parkin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Doxycycline (or other appropriate inducer for the iMLS system)

-

Paraformaldehyde (PFA)

-

Mounting medium with DAPI

-

Multi-well imaging plates (e.g., 96-well)

Equipment

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Water bath

-

Centrifuge

-

Confocal microscope

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure

1. U2OS-iMLS Cell Culture

1.1. Culture U2OS-iMLS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2. 1.3. Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

2. This compound Stock Solution Preparation

2.1. Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. 2.2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 2.3. Store the aliquots at -20°C or -80°C for long-term storage.

3. This compound Treatment

3.1. Seed U2OS-iMLS cells into multi-well imaging plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight. 3.2. If the iMLS system is inducible (e.g., with doxycycline), add the inducer at the appropriate concentration (e.g., 1 µg/mL doxycycline) and incubate for 24 hours to allow for the expression of the mitochondrial-targeted protein[4]. 3.3. Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to final concentrations ranging from 1.56 to 25 μM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration. 3.4. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. 3.5. Incubate the cells for 24 hours at 37°C and 5% CO2.

4. Assessment of Mitophagy by Fluorescence Microscopy